molecular formula C17H13Cl3INO3 B1206667 IV-Tcdbd CAS No. 98242-57-0

IV-Tcdbd

Cat. No.: B1206667
CAS No.: 98242-57-0
M. Wt: 512.5 g/mol
InChI Key: FDNZPDFLROCPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IV-Tcdbd is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key structural features include a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. Its synthesis involves a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Properties

CAS No.

98242-57-0

Molecular Formula

C17H13Cl3INO3

Molecular Weight

512.5 g/mol

IUPAC Name

5-iodo-N-(3,7,8-trichlorodibenzo-p-dioxin-1-yl)pentanamide

InChI

InChI=1S/C17H13Cl3INO3/c18-9-5-12(22-16(23)3-1-2-4-21)17-15(6-9)24-13-7-10(19)11(20)8-14(13)25-17/h5-8H,1-4H2,(H,22,23)

InChI Key

FDNZPDFLROCPDV-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1NC(=O)CCCCI)OC3=CC(=C(C=C3O2)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C2C(=C1NC(=O)CCCCI)OC3=CC(=C(C=C3O2)Cl)Cl)Cl

Synonyms

1-N-5-iodovaleramido-3,7,8-trichlorodibenzo-4-dioxin
IV-TCDBD

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity).
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."
  • GI Absorption: High.
  • Synthetic Accessibility Score: 2.07 (relatively straightforward synthesis).

Comparison with Similar Compounds

IV-Tcdbd belongs to a class of halogen-substituted arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions and biomedical applications. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87) :

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Log Po/w (XLOGP3) Solubility (mg/mL) BBB Permeability Synthetic Route
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 Yes Pd-catalyzed, THF/H₂O, 75°C
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 Yes Similar to this compound
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.27 2.78 0.18 No Pd-catalyzed, modified halogen positions
(2,4-Dichlorophenyl)boronic acid C₆H₅BCl₂O₂ 174.82 1.92 0.35 Yes Standard Suzuki coupling

Key Observations:

Halogen Substitution Patterns:

  • This compound and its analogs differ in halogen (Br/Cl) positions, impacting electronic properties and steric effects. For example, the 6-bromo-2,3-dichloro analog shows reduced solubility (0.18 mg/mL) and loss of BBB permeability, likely due to increased steric bulk .
  • The 2,4-dichloro derivative has higher solubility (0.35 mg/mL) and retained BBB permeability, suggesting that para/ortho halogen placement optimizes hydrophilicity and membrane penetration.

Lipophilicity (Log Po/w):

  • This compound’s Log Po/w (2.15) balances lipophilicity for membrane permeability and aqueous solubility. Analogs with higher Log Po/w (>2.5) exhibit poorer solubility, aligning with the "lipid solubility paradox" in drug design .

Synthetic Accessibility:

  • All compounds employ palladium-catalyzed cross-coupling, but halogen positioning influences reaction yields and purification steps. This compound’s synthesis is optimized for efficiency (accessibility score: 2.07) .

Table 2: Pharmacokinetic and Toxicity Profiles

Compound GI Absorption CYP Inhibition P-gp Substrate Brenk Alerts Predicted Toxicity (CTD Database)
This compound High No No 1.0 Limited data; potential reactivity
(3-Bromo-5-chloro) analog High No No 1.0 Similar to this compound
(6-Bromo-2,3-dichloro) Moderate Yes (CYP2D6) Yes 2.0 Higher hepatotoxicity risk
(2,4-Dichloro) High No No 0.5 Low alert; favorable profile

Key Observations:

In contrast, the 6-bromo-2,3-dichloro variant inhibits CYP2D6, complicating therapeutic use .

Toxicity Predictions: The Comparative Toxicogenomics Database (CTD) highlights this compound’s Brenk alert (1.0) for boronic acid reactivity, necessitating in vitro toxicity validation (e.g., Ames test, hepatocyte assays) . The 2,4-dichloro analog has the lowest toxicity alerts, making it a safer candidate for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.